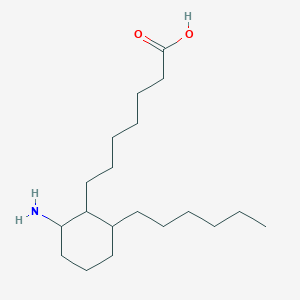
7-(2-Amino-6-hexylcyclohexyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine is a complex organic compound with a unique structure that includes a cyclohexylamine core substituted with carboxyhexyl and hexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine typically involves multiple steps, starting with the preparation of the cyclohexylamine core. One common method involves the reaction of cyclohexanone with hexylamine under acidic conditions to form the intermediate 3-n-hexylcyclohexanone. This intermediate is then subjected to a Grignard reaction with 6-bromohexanoic acid to introduce the carboxyhexyl group, resulting in the formation of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Carboxyhexyl)-4-(2-(9-ethyl-carbazole-3-yl)vinyl)quinolizinium bromide: A fluorescent dye with similar structural features.
Poly[3-(6-carboxyhexyl)thiophene-2,5-diyl]: A polymer with a carboxyhexyl group used in optoelectronic devices.
Uniqueness
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine is unique due to its specific combination of functional groups and its potential versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
119940-87-3 |
|---|---|
Formule moléculaire |
C19H37NO2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
7-(2-amino-6-hexylcyclohexyl)heptanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-7-11-16-12-10-14-18(20)17(16)13-8-5-6-9-15-19(21)22/h16-18H,2-15,20H2,1H3,(H,21,22) |
Clé InChI |
LWRZEZLGHYSEQE-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCCC(C1CCCCCCC(=O)O)N |
SMILES canonique |
CCCCCCC1CCCC(C1CCCCCCC(=O)O)N |
Synonymes |
2-(6'-carboxyhexyl)-3-n-hexylcyclohexylamine IBI-P 05006 IBI-P-05006 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















